molecular formula C15H23ClN2O2S B5864192 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Numéro de catalogue B5864192
Poids moléculaire: 330.9 g/mol
Clé InChI: PGQSIACPMBLJGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. This compound also induces apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the activity of other cancer drugs, making it a promising candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. This compound has also shown good pharmacokinetic properties, making it suitable for oral administration. However, the efficacy of this compound may vary depending on the type of cancer and the genetic background of the patient. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.

Orientations Futures

There are several future directions for the development of 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to this compound. This will enable the selection of patients who are most likely to benefit from this compound treatment. Another direction is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and favorable pharmacokinetic properties make it a promising candidate for the treatment of various types of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its long-term safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of 4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves several steps, starting from the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate this compound. This intermediate is then subjected to further reactions to obtain the final product, this compound. The synthesis process has been optimized to achieve high yield and purity of the compound.

Applications De Recherche Scientifique

4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. This compound has also been shown to enhance the activity of other cancer drugs, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

4-chloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQSIACPMBLJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.